2-Bromo-4-(cyclopropylamino)-3-nitropyridine

Catalog No.
S12521484
CAS No.
1396554-43-0
M.F
C8H8BrN3O2
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(cyclopropylamino)-3-nitropyridine

CAS Number

1396554-43-0

Product Name

2-Bromo-4-(cyclopropylamino)-3-nitropyridine

IUPAC Name

2-bromo-N-cyclopropyl-3-nitropyridin-4-amine

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C8H8BrN3O2/c9-8-7(12(13)14)6(3-4-10-8)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

DKBQISNQTSGDKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=NC=C2)Br)[N+](=O)[O-]

2-Bromo-4-(cyclopropylamino)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines. Its molecular formula is C10_{10}H10_{10}BrN2_2O2_2, and it features a bromine atom at the 2-position, a cyclopropylamino group at the 4-position, and a nitro group at the 3-position of the pyridine ring. This compound is characterized by its unique steric and electronic properties, which are imparted by the cyclopropylamino moiety, enhancing its potential as a versatile building block in synthetic organic chemistry and medicinal applications .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction Reactions: The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of palladium catalysts or tin(II) chloride.
  • Oxidation Reactions: The compound can also undergo oxidation, particularly affecting the cyclopropylamino group, leading to N-oxide derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
  • Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
  • Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide with a catalyst.

The biological activity of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine is primarily linked to its role as an enzyme or receptor inhibitor. The presence of the bromine and nitro groups facilitates binding to active sites on target proteins, while the cyclopropylamino group enhances stability and selectivity. Specific studies have indicated its potential in therapeutic applications, particularly in cancer treatment and other diseases where enzyme inhibition is beneficial .

The synthesis of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine typically involves multiple steps:

  • Starting Material: Begin with 4-(cyclopropylamino)-3-nitropyridine.
  • Bromination: Perform bromination using bromine or N-bromosuccinimide in dichloromethane at room temperature or slightly elevated temperatures.
  • Purification: Isolate the product through standard purification techniques such as recrystallization or chromatography.

For industrial production, methods may be optimized for yield and cost-effectiveness, often employing continuous flow reactors and alternative brominating agents to enhance efficiency.

2-Bromo-4-(cyclopropylamino)-3-nitropyridine has several applications:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activity against specific enzymes.
  • Synthetic Chemistry: Used as an intermediate for synthesizing other complex organic molecules.
  • Research: Valuable in studies focused on enzyme inhibition and receptor interactions .

Interaction studies involving 2-Bromo-4-(cyclopropylamino)-3-nitropyridine have primarily focused on its binding affinity and inhibitory effects on various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. For example, it may act on specific kinase pathways or other enzyme systems crucial for cellular function.

Similar Compounds

  • 2-Bromo-4-chloropyridine: Contains a chlorine atom instead of a cyclopropylamino group.
  • 2-Bromo-4-methylpyridine: Features a methyl group instead of a cyclopropylamino group.
  • 2-Bromo-4-(dimethylamino)pyridine: Has a dimethylamino group instead of a cyclopropylamino group.

Uniqueness

The uniqueness of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine lies in the cyclopropylamino substituent, which provides distinct steric and electronic properties compared to similar compounds. This characteristic enhances its utility as an intermediate in organic synthesis and contributes to its specific biological activities .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.97999 g/mol

Monoisotopic Mass

256.97999 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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